molecular formula C13H17BrOSi B14376633 {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane CAS No. 89414-56-2

{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane

Cat. No.: B14376633
CAS No.: 89414-56-2
M. Wt: 297.26 g/mol
InChI Key: CSCZSYANXPRZJD-UHFFFAOYSA-N
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Description

{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane is an organosilicon compound that features a bromomethyl group, a methoxyphenyl group, and an ethynyl group attached to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane typically involves multiple steps. One common method starts with 2-halogen-4-methylanilines as raw materials. The process includes diazotisation, sulfonylation, fluorination, alkynyl coupling, and benzyl bromine substitution reactions . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to reduce manufacturing costs and improve safety. For instance, the use of ultralow temperature and waterless operations is minimized to make the process easier to control and safer for operating personnel .

Chemical Reactions Analysis

Types of Reactions

{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane involves its reactivity at the bromomethyl and ethynyl groups. The bromomethyl group can undergo nucleophilic substitution, forming new bonds with nucleophiles. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds. These reactions are facilitated by the presence of the trimethylsilane moiety, which stabilizes the intermediate species formed during the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane is unique due to the presence of both bromomethyl and methoxyphenyl groups, which provide additional reactivity and potential for functionalization compared to similar compounds. This makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications.

Properties

CAS No.

89414-56-2

Molecular Formula

C13H17BrOSi

Molecular Weight

297.26 g/mol

IUPAC Name

2-[2-(bromomethyl)-4-methoxyphenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C13H17BrOSi/c1-15-13-6-5-11(12(9-13)10-14)7-8-16(2,3)4/h5-6,9H,10H2,1-4H3

InChI Key

CSCZSYANXPRZJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#C[Si](C)(C)C)CBr

Origin of Product

United States

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